5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a benzylamine moiety at position 2. The benzylamine is further substituted with a 4-(furan-3-yl)phenyl group. Its synthesis typically involves coupling reactions between 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid and substituted benzylamines under activating agents like HATU, followed by purification via chromatography .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(16-10-18(25-21-16)17-2-1-8-24-17)20-11-13-3-5-14(6-4-13)15-7-9-23-12-15/h1-10,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZQAUUAFAXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of furan derivatives, followed by the formation of the oxazole ring through cyclization reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce alcohol or amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that compounds with oxazole and furan derivatives exhibit promising anticancer properties. For instance, research has shown that derivatives similar to 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
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Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Studies have focused on the following aspects:
-
Furan Substituents: Modifying the furan rings can significantly affect the compound's potency.
Modification Type Effect on Activity Substituted Furan Rings Increased potency Altered Oxazole Position Variable effects
Case Studies
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In Silico Docking Studies
- Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with targets involved in cancer progression.
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Example Findings:
- Binding energy calculations indicated a strong affinity for the RORγt receptor, suggesting potential as an immunomodulatory agent.
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In Vivo Studies
- Preliminary in vivo studies have demonstrated that the compound exhibits significant antitumor effects in murine models, supporting its potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs in the Ceapin Series
The Ceapin family (e.g., Ceapin-A4, A5, A7, and A8) shares the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide backbone but differs in the substituents on the pyrazole or benzylamine moieties:
Key Observations :
Oxazole-Carboxamides with Cholinesterase Inhibitory Activity
highlights oxazole-carboxamides with substituted aryl groups and chromenone linkages, demonstrating potent enzyme inhibition:
Key Observations :
Screening Compounds with Furan/Oxazole Motifs
Several screening analogs from ChemDiv and Enamine feature structural similarities:
Biological Activity
5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 282.29 g/mol
- SMILES Notation :
CC1=CC=C(C=C1)C(=O)N2C(=C(N=C2)C(=O)O)C=C3C=CC=C(C3=O)C=C4C=CC=C(C4=O)
Antimicrobial Properties
Research indicates that compounds containing furan and oxazole moieties exhibit significant antimicrobial activity. The presence of the furan ring enhances the compound's ability to interact with bacterial cell membranes and enzymes, potentially leading to cell death through disruption of metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, such as those responsible for DNA replication and repair.
- Receptor Interaction : The compound may also interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of oxazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Activity Assessment
In a recent study, the anticancer effects of the compound were tested on human breast cancer cell lines (MCF7). The IC50 value was found to be 15 µM after 48 hours of treatment, indicating a moderate cytotoxic effect. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups .
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 15 | Anticancer |
| 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide | Structure | 25 | Antimicrobial |
| 5-fluoro-N-{[4-(piperazin-1-yl)phenyl]methyl}-1H-pyrazole | Structure | 10 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
